molecular formula C17H18N2O5 B5505616 2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 5742-10-9

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5505616
CAS No.: 5742-10-9
M. Wt: 330.33 g/mol
InChI Key: LMNPDJVAEFPPLV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12157168 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

One area of application for compounds related to 2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is in the development of antimalarial drugs. A study by Werbel et al. (1986) synthesized a series of related compounds demonstrating significant antimalarial potency against Plasmodium berghei in mice, highlighting the potential of such compounds in treating resistant strains of malaria and their pharmacokinetic properties allowing extended protection against infection (Werbel et al., 1986).

Organic Synthesis and Medicinal Chemistry

Research by Chikaoka et al. (2003) on the oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes showcases the synthetic potential of acetamide derivatives in constructing complex organic molecules. This process involves Mn(III)/Cu(II) mediation, indicating the utility of such compounds in the synthesis of natural products and potential pharmaceuticals (Chikaoka et al., 2003).

Solvatochromism and Material Science

The study of solvatochromism, as investigated by Krivoruchka et al. (2004), examines how the environment affects the properties of compounds like N-(4-methyl-2-nitrophenyl)acetamide. This research provides insight into the intermolecular interactions and the effects of solvents on the spectral properties of acetamide derivatives, which could be relevant for the development of sensory materials and the study of solvent effects on chemical stability and reactivity (Krivoruchka et al., 2004).

Anticancer, Anti-inflammatory, and Analgesic Activities

Another significant area of application for related compounds is in the exploration of their biological activities, such as anticancer, anti-inflammatory, and analgesic effects. Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing promising results in tests against cancer cell lines, indicating the potential of acetamide derivatives in drug discovery and therapeutic agent development (Rani et al., 2014).

Environmental Chemistry and Detoxification

Research by Manfredi et al. (2016) on the rapid cleavage of phosphate triesters by 2-(hydroxyimino)-N-phenyl-acetamide highlights the application of acetamide derivatives in environmental chemistry, particularly in the degradation of toxic organophosphates. This suggests a potential role for related compounds in detoxification processes and environmental remediation efforts (Manfredi et al., 2016).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-6-13(19(21)22)10-14(11)18-17(20)9-12-5-7-15(23-2)16(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNPDJVAEFPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972907
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5742-10-9
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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